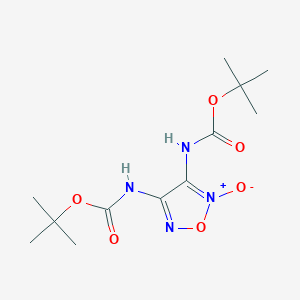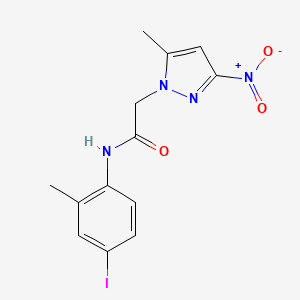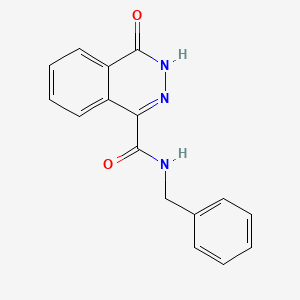methanone](/img/structure/B5978039.png)
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as CPFM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPFM belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
作用機序
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone acts as a positive allosteric modulator of the dopamine D1 receptor, sigma-1 receptor, and NMDA receptor. It enhances the activity of these receptors, leading to increased neurotransmitter release and improved cognitive function. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Biochemical and Physiological Effects:
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to improve cognitive function and memory in animal models. It has also been shown to exhibit neuroprotective effects and reduce oxidative stress in the brain. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been found to increase the expression of BDNF, which is important for neuroplasticity and neuronal survival. It has also been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is important for the survival and function of dopaminergic neurons.
実験室実験の利点と制限
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, there are also limitations to the use of [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone may also have off-target effects on other receptors in the brain, which could limit its therapeutic potential.
将来の方向性
There are several future directions for research on [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone. Further studies are needed to determine its safety and efficacy in humans. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone could potentially be used in the treatment of various neurological and psychiatric disorders, and more research is needed to explore its potential in these areas. Future studies could also focus on understanding the molecular mechanisms underlying the effects of [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone on the brain and identifying new targets for drug development.
合成法
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone can be synthesized by reacting 2,5-difluorobenzaldehyde with 1-cyclopenten-1-carboxylic acid followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is obtained after purification through column chromatography.
科学的研究の応用
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D1 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-7-8-16(20)15(10-14)17(22)13-6-3-9-21(11-13)18(23)12-4-1-2-5-12/h4,7-8,10,13H,1-3,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIASZBXCWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115208.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)

![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)
![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B5978058.png)